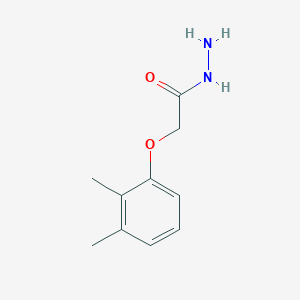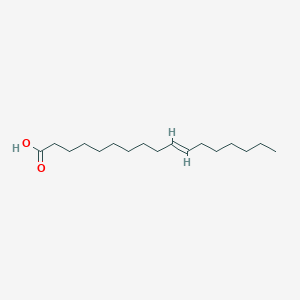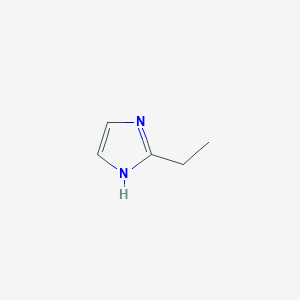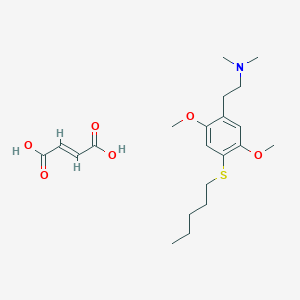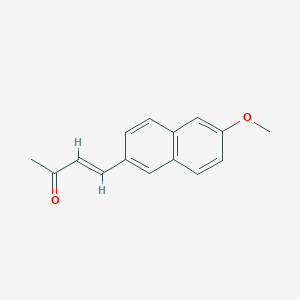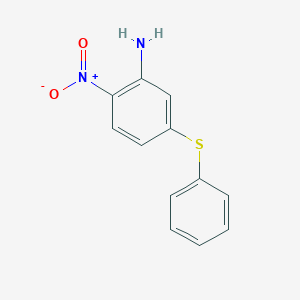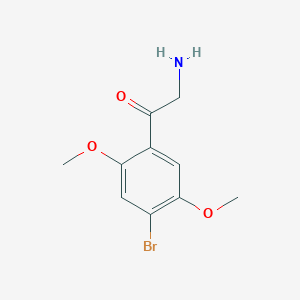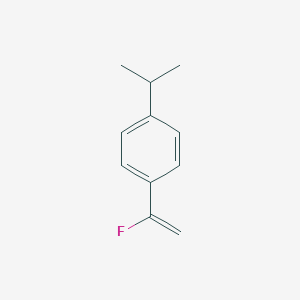
Dopexamine-d3Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopexamine-d3Hydrochloride is a complex organic compound with the molecular formula C22H32N2O2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as altered reaction kinetics and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dopexamine-d3Hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the benzene-1,2-diol structure. The synthetic route typically starts with the preparation of the deuterated benzene ring, followed by the attachment of the aminoethyl and hexylamino groups. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include the use of advanced techniques such as chromatography and spectroscopy for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Dopexamine-d3Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as quinones, reduced amines or alcohols, and various substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Dopexamine-d3Hydrochloride has several scientific research applications, including:
Chemistry: Used as a deuterated compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Dopexamine-d3Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dopexamine-d3Hydrochloride: Similar in structure but without deuterium atoms.
This compound: A non-deuterated analog with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct properties such as altered reaction kinetics and stability. These properties make it valuable in scientific research and industrial applications, where deuterated compounds are often preferred for their enhanced performance and reliability.
Properties
CAS No. |
775542-05-7 |
|---|---|
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
InChI Key |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Synonyms |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrazole-6a-carboxylate](/img/structure/B144515.png)
![2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
